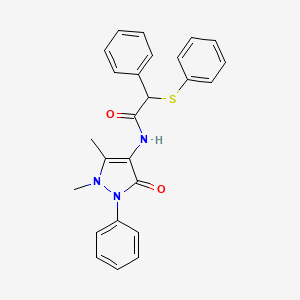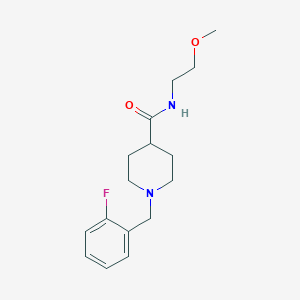
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide
Vue d'ensemble
Description
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide, commonly known as DPPA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DPPA belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Applications De Recherche Scientifique
HDAC Inhibition and Anticancer Potential
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives have been studied for their histone deacetylase (HDAC) inhibition and potential as anticancer agents. In a study by Li et al. (2012), derivatives of this compound demonstrated significant inhibitory activity against HDAC, particularly compound 8c, which showed potent biological activity against the HCT116 cancer cell line. This indicates its potential as an anticancer agent, especially for inhibiting tumor growth (Li et al., 2012).
Anti-Inflammatory, Antioxidant, and Antimicrobial Activities
Another research focus has been on the anti-inflammatory, antioxidant, and antimicrobial properties of related compounds. Bandgar et al. (2009) synthesized a series of pyrazole chalcones, including 3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives, which exhibited significant inhibitory activities against TNF-alpha and IL-6, demonstrating anti-inflammatory potential. Additionally, they showed antioxidant (DPPH free radical scavenging) and antimicrobial activities against various pathogenic bacteria and fungi (Bandgar et al., 2009).
Antimicrobial Evaluation of Pyrazole Derivatives
Ningaiah et al. (2014) reported on the synthesis and antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles. This study found that several synthesized compounds, particularly compound 7m, showed effective antimicrobial properties. These compounds represent a new class of potential antimicrobial agents (Ningaiah et al., 2014).
Antiviral Activity and Synthesis
Tantawy et al. (2012) synthesized a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, evaluating their in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1. The study revealed that certain compounds exhibited strong antiviral activity, highlighting the potential for further development in antiviral treatments (Tantawy et al., 2012).
Propriétés
IUPAC Name |
(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c28-23(25-21-12-6-2-7-13-21)17-16-20-18-27(22-14-8-3-9-15-22)26-24(20)19-10-4-1-5-11-19/h1-18H,(H,25,28)/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYAVZKSKBNJE-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)

![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)

![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)
![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)

![2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)



